molecular formula C20H25NO7 B13759611 Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester CAS No. 55798-57-7

Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester

Cat. No.: B13759611
CAS No.: 55798-57-7
M. Wt: 391.4 g/mol
InChI Key: PYPJQQVSWUHBLH-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester is an organic compound with a complex structure that includes a benzoic acid derivative and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester typically involves the methoxylation of gallic acid using dimethyl sulfate. The reaction is carried out by adding water, gallic acid, and dimethyl sulfate to a reaction vessel, followed by the gradual addition of sodium hydroxide solution at a temperature of 15-35°C. The mixture is stirred at around 40°C for half an hour, after which a second batch of dimethyl sulfate is added, and sodium hydroxide solution is added until the pH reaches 8-9. The reaction continues for another hour, followed by cooling, filtration, washing, and drying to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the efficiency of the methoxylation and esterification reactions.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it can modulate metabolic pathways by influencing key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic acid: A simpler derivative with similar methoxy groups but lacking the pyridine ring.

    Gallic acid trimethyl ether: Another methoxylated derivative of gallic acid.

    Trimethylgallic acid: Similar in structure but with different functional groups.

Properties

CAS No.

55798-57-7

Molecular Formula

C20H25NO7

Molecular Weight

391.4 g/mol

IUPAC Name

(5,5-diethyl-4,6-dioxo-1H-pyridin-3-yl)methyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C20H25NO7/c1-6-20(7-2)17(22)13(10-21-19(20)24)11-28-18(23)12-8-14(25-3)16(27-5)15(9-12)26-4/h8-10H,6-7,11H2,1-5H3,(H,21,24)

InChI Key

PYPJQQVSWUHBLH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)C(=CNC1=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC

Origin of Product

United States

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